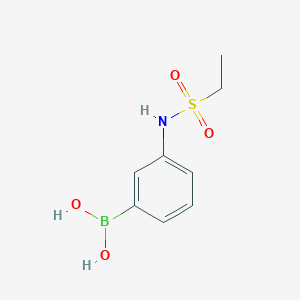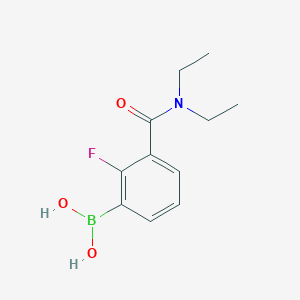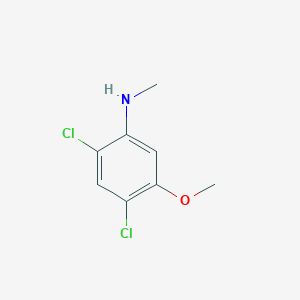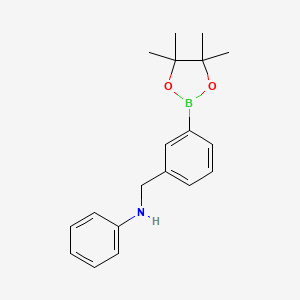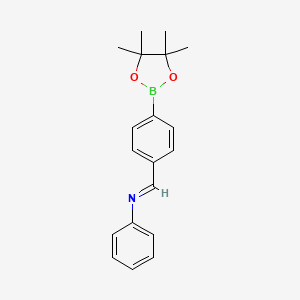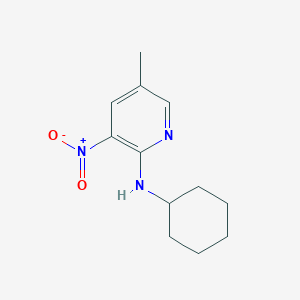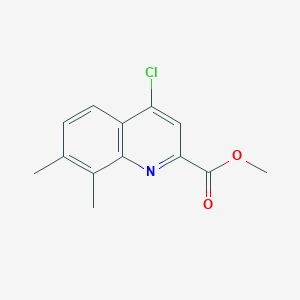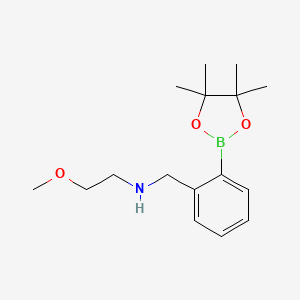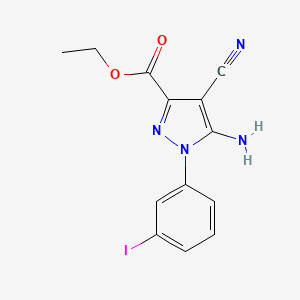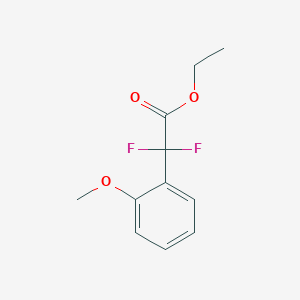
Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate
概要
説明
“Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate” likely refers to a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “5-(2-bromophenyl)” part suggests the presence of a bromophenyl group attached to the 5th position of the pyrazole ring. The “methyl … carboxylate” indicates a methyl ester group, which is a carboxylic acid ester with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show a pyrazole ring attached to a bromophenyl group at one position and a methyl ester at another . The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
As a brominated aromatic compound, it might undergo various reactions such as electrophilic aromatic substitution . The ester group could undergo reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, brominated aromatic compounds are relatively stable and have higher boiling points compared to their non-brominated counterparts .科学的研究の応用
Structural and Spectral Studies
Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate and its derivatives have been extensively studied for their structural and spectral properties. For instance, Viveka et al. (2016) focused on the structural, spectral, and theoretical investigations of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research involved experimental and theoretical studies, including NMR, FT-IR spectroscopy, and X-ray diffraction techniques, providing insight into the structural aspects of these compounds (Viveka et al., 2016).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of various derivatives of this compound have been a subject of research. For example, a study by Saeed et al. (2012) described the one-pot synthesis and crystal structure of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, which is closely related to the compound . Their research provided valuable information on the crystallography of these compounds (Saeed et al., 2012).
Biological and Pharmaceutical Applications
The pyrazole derivatives have been studied for their potential biological and pharmaceutical applications. For instance, Ananda et al. (2017) explored novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, which showed significant cytotoxic effect against cancer cells, suggesting their potential in developing treatments for leukemia and breast cancer (Ananda et al., 2017).
Nonlinear Optical Materials
Research by Chandrakantha et al. (2013) focused on the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating the potential of these compounds in optical limiting applications. This study highlights the significance of pyrazole derivatives in the field of nonlinear optics (Chandrakantha et al., 2013).
Antimicrobial Properties
Farag et al. (2008) synthesized new N-phenylpyrazole derivatives and evaluated their antimicrobial activities. Some of these compounds showed promising antimicrobial properties, indicating their potential as therapeutic agents against pathogenic fungi and bacteria (Farag et al., 2008).
Corrosion Inhibition
Dohare et al. (2017) explored the use of pyranpyrazole derivatives as corrosion inhibitors for mild steel, an application relevant to industrial processes. Their research demonstrates the practical applications of pyrazole derivatives in material science (Dohare et al., 2017).
作用機序
The mode of action of these compounds typically involves binding to their target, which can alter the target’s function and lead to changes in cellular processes . The specific effects depend on the nature of the target and the compound’s chemical structure.
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability. For example, the compound’s solubility can affect its absorption and distribution, while its metabolic stability can influence its half-life in the body .
The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Safety and Hazards
特性
IUPAC Name |
methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYWALYUEMDSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676701 | |
| Record name | Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1035235-11-0 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2-bromophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035235-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

